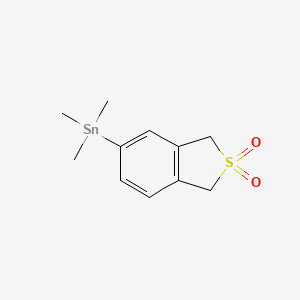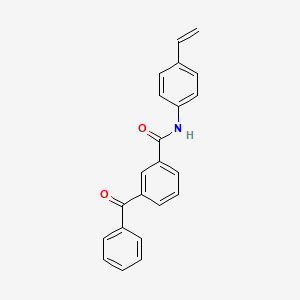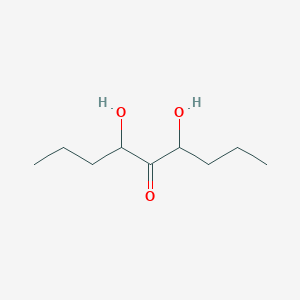
5-(Trimethylstannyl)-1,3-dihydro-2H-2-benzothiophene-2,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Trimethylstannyl)-1,3-dihydro-2H-2-benzothiophene-2,2-dione is an organotin compound that features a benzothiophene core with a trimethylstannyl group attached. Organotin compounds are known for their significant roles in organic synthesis and industrial applications due to their unique reactivity and ability to form stable bonds with carbon.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trimethylstannyl)-1,3-dihydro-2H-2-benzothiophene-2,2-dione typically involves the reaction of a benzothiophene derivative with a trimethylstannylating agent. One common method is the reaction of a benzothiophene-2,2-dione with trimethylstannyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Trimethylstannyl)-1,3-dihydro-2H-2-benzothiophene-2,2-dione undergoes several types of chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form various oxidized derivatives, and reduction reactions can yield reduced forms of the benzothiophene core.
Coupling Reactions: It participates in coupling reactions such as the Stille coupling, where the trimethylstannyl group reacts with halides to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides and nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to prevent over-oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Products: Various substituted benzothiophene derivatives.
Oxidation Products: Oxidized forms of benzothiophene, including sulfoxides and sulfones.
Coupling Products: New carbon-carbon bonded compounds, often used in the synthesis of complex organic molecules.
Applications De Recherche Scientifique
5-(Trimethylstannyl)-1,3-dihydro-2H-2-benzothiophene-2,2-dione has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 5-(Trimethylstannyl)-1,3-dihydro-2H-2-benzothiophene-2,2-dione involves its ability to form stable bonds with carbon and other elements. The trimethylstannyl group acts as a leaving group in substitution reactions, facilitating the formation of new bonds. In coupling reactions, the compound serves as a source of the benzothiophene moiety, which can be incorporated into larger molecular structures. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(Trimethylstannyl)-2H-pyran-2-one
- 3-(Trimethylstannyl)-2H-pyran-2-one
- N-dodecyl-2,5-di(5-trimethylstannyl-2-thienyl)pyrrole
Uniqueness
5-(Trimethylstannyl)-1,3-dihydro-2H-2-benzothiophene-2,2-dione is unique due to its benzothiophene core, which imparts distinct electronic and structural properties. This uniqueness makes it valuable in specific synthetic applications where the benzothiophene moiety is desired. Additionally, the presence of the trimethylstannyl group enhances its reactivity and versatility in various chemical reactions.
Propriétés
Numéro CAS |
648904-97-6 |
|---|---|
Formule moléculaire |
C11H16O2SSn |
Poids moléculaire |
331.02 g/mol |
Nom IUPAC |
(2,2-dioxo-1,3-dihydro-2-benzothiophen-5-yl)-trimethylstannane |
InChI |
InChI=1S/C8H7O2S.3CH3.Sn/c9-11(10)5-7-3-1-2-4-8(7)6-11;;;;/h1,3-4H,5-6H2;3*1H3; |
Clé InChI |
KZLQPWIIBIPKSV-UHFFFAOYSA-N |
SMILES canonique |
C[Sn](C)(C)C1=CC2=C(CS(=O)(=O)C2)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-[(2-nitrophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12609430.png)

![2-Butanone, 4-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)](/img/structure/B12609437.png)
![6-(4-Aminophenyl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12609451.png)
![Hydrazinyl[4-(hydrazinylidenemethyl)phenyl]methanol](/img/structure/B12609458.png)
![4-[(2,5-Dimethylphenyl)methoxy]piperidine;2,2,2-trifluoroacetic acid](/img/structure/B12609461.png)
![6-[2-(1,2-Oxazol-5-yl)ethenyl]-1,2,3,4-tetrahydropyridine](/img/structure/B12609463.png)

![3-[4-[(3-fluorophenyl)methoxy]phenyl]-N,2-dimethylprop-2-enamide](/img/structure/B12609470.png)
![Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-pyrazinyl-](/img/structure/B12609473.png)
